2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
Properties
IUPAC Name |
3-hydroxy-2-[(E)-(4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-yl)iminomethyl]inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c1-12-10-17(27-16-8-4-5-9-21-16)24-20(23-12)22-11-15-18(25)13-6-2-3-7-14(13)19(15)26/h2-11,25H,1H3/b22-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUZCGJCXMDIK-SSDVNMTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)SC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)SC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the substituted pyrimidine core bearing the 4-methyl and 6-(pyridin-2-ylsulfanyl) substituents.
- Formation of the amino-methylidene linkage connecting the pyrimidine moiety to the 2,3-dihydro-1H-indene-1,3-dione framework.
- Final purification and characterization steps to isolate the target compound.
Preparation of the Pyrimidine Intermediate
The pyrimidine nucleus with the 4-methyl and 6-(pyridin-2-ylsulfanyl) substituents is prepared via nucleophilic substitution and condensation reactions:
- Nucleophilic substitution : The 6-position of the pyrimidine ring is functionalized by substituting a leaving group (e.g., chlorine or bromine) with a pyridin-2-ylsulfanyl nucleophile. This is typically achieved by reacting a 6-halopyrimidine derivative with 2-mercaptopyridine under basic conditions to form the C–S bond at position 6.
- Methylation at position 4 : The 4-methyl substituent is introduced either by starting with a 4-methyl-substituted pyrimidine or via methylation reactions using methylating agents such as iodomethane under controlled conditions.
This step yields the key intermediate 4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-amine or a closely related derivative.
Synthesis of 2,3-Dihydro-1H-indene-1,3-dione Core
The 2,3-dihydro-1H-indene-1,3-dione moiety is a well-known scaffold often prepared by:
- Condensation of 1,3-indandione with appropriate aldehydes or amines.
- Alternatively, commercially available 1,3-indandione can be used directly as a starting material.
This core provides the reactive carbonyl groups necessary for subsequent condensation with the pyrimidine amine.
Formation of the Amino-Methylidene Linkage
The key step in the preparation of the target compound is the formation of the amino-methylidene bridge between the pyrimidine amine and the 2,3-dihydro-1H-indene-1,3-dione scaffold:
- This is typically achieved via a condensation reaction between the amino group at the 2-position of the pyrimidine and the carbonyl groups of the indandione.
- The reaction proceeds under reflux in solvents such as methanol or ethanol, often in the presence of a catalytic amount of acid or base to facilitate the formation of the Schiff base (imine) linkage.
- The reaction conditions are optimized to favor the formation of the methylidene double bond, resulting in the conjugated system characteristic of the product.
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, methanol) or by chromatographic techniques.
- Characterization is performed using spectroscopic methods such as NMR (^1H and ^13C), HR-MS, and IR spectroscopy to confirm the structure and purity.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine substitution | 6-halopyrimidine + 2-mercaptopyridine, base, reflux | 70–85 | Efficient C–S bond formation |
| Methylation at 4-position | Iodomethane, DMF, 12 h, 373 K | 60–75 | Controlled methylation without overalkylation |
| Amino-methylidene formation | Pyrimidine amine + 1,3-indandione, MeOH, reflux | 65–80 | Schiff base condensation, optimized for selectivity |
| Purification | Recrystallization or chromatography | 90+ | High purity product |
Research Findings and Notes
- The nucleophilic substitution at the 6-position of pyrimidine with pyridin-2-ylsulfanyl is a critical step that requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.
- The condensation to form the amino-methylidene linkage is facilitated by the electron-deficient nature of the pyrimidine ring and the electrophilicity of the indandione carbonyls, promoting Schiff base formation under mild acidic or neutral conditions.
- Use of dry, distilled solvents and an inert atmosphere during methylation and condensation steps improves yields and product stability.
- The final compound exhibits characteristic IR bands corresponding to aromatic C=N stretching and carbonyl groups, confirming the successful formation of the conjugated system.
- High-resolution mass spectrometry (HR-MS) confirms the molecular formula and purity of the compound, with observed m/z values matching calculated values within acceptable error margins.
Chemical Reactions Analysis
2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes.
Medicine: It is being investigated for its therapeutic effects, including its potential as an anti-cancer agent.
Industry: The compound’s unique structure makes it useful in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth. The pathways involved in its mechanism of action include the disruption of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Modifications: The target compound uniquely combines a pyrimidine ring with an indene-dione system, a feature absent in other analogs. The indene-dione moiety may act as a Michael acceptor, enabling covalent interactions with biological targets . Pyrimidinone derivatives () lack the indene-dione group but retain a sulfur-containing substituent (benzylthio), which could enhance membrane permeability or thiol-mediated reactivity .
Substituent Effects :
- Sulfanyl vs. Sulfonyl : The pyridinylsulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in , suggesting differences in electronic properties and metabolic stability .
- Methoxy vs. Methyl : The methoxyphenyl group in may improve solubility compared to the methyl group in the target compound, albeit at the cost of reduced lipophilicity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyridinylsulfanyl-pyrimidine intermediate with an indene-dione precursor, analogous to methods in and , which employ palladium catalysis and microwave-assisted reactions .
Biological Activity
The compound 2-({[4-methyl-6-(pyridin-2-ylsulfanyl)pyrimidin-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a member of the indandione family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Indandione Core : The indandione moiety is known for its role in various biological processes, including enzyme inhibition.
- Pyrimidinyl and Pyridinyl Substituents : These heterocycles contribute to the compound's pharmacological properties.
Anticancer Activity
Research indicates that derivatives of indandione exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCC827 | <0.5 | PI3Kα inhibition, G2/M phase arrest |
| A549 | <0.5 | Induction of apoptosis |
| MCF-7 | <0.5 | Inhibition of cell cycle progression |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity is attributed to the presence of the indandione structure that can scavenge free radicals.
Anti-inflammatory Effects
Studies have reported that compounds containing the indandione scaffold can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Table 2: Summary of Anti-inflammatory Activity
| Assay | Result |
|---|---|
| COX Inhibition | IC50 = 10 μM |
| LOX Inhibition | IC50 = 15 μM |
Study 1: Tyrosinase Inhibition
A study focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. The results indicated a significant reduction in enzyme activity, suggesting potential applications in skin pigmentation disorders.
Study 2: Antibacterial Activity
Another investigation evaluated the antibacterial properties against various strains, including MRSA. The compound showed promising results with minimum inhibitory concentrations (MIC) below 50 μg/mL.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between the compound and its biological targets. These studies reveal that the compound binds effectively to active sites of enzymes like tyrosinase and various kinases, which may explain its diverse pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
